molecular formula C13H17N5O5S B608731 mGlu2 agonist CAS No. 1311385-32-6

mGlu2 agonist

Cat. No. B608731
M. Wt: 355.37
InChI Key: FICWTZOQUXUYOK-AHKKVLALSA-N
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Description

mGlu2 agonists are a type of drug that target the metabotropic glutamate receptor 2 (mGluR2), which is a part of the group II metabotropic glutamate receptors (mGluRs) that couple to the inhibitory G-protein Gi . The group II mGluRs include two subtypes, mGlu2 and mGlu3 . These agonists have shown promise as non-dopaminergic antipsychotic drugs due to their efficacy in alleviating symptoms of schizophrenia (SZ) in both animal models and human patients .


Synthesis Analysis

From a serendipitous singleton (LY541850) with modest potency and selectivity, orthosteric agonists with excellent potency and high selectivity towards mGlu2 (LY2812223) and mGlu3 (LY2794193) subtypes were discovered .


Molecular Structure Analysis

The structures of mGlu2, when inactive and when bound to an agonist and a positive allosteric modulator (PAM), reveal a closure of the Venus Flytrap domains (VFTs) and cysteine-rich domains (CRDs) upon receptor activation . This leads to a dimer interface mediated by a hydrophobic interaction core at the apex of the CRDs .


Chemical Reactions Analysis

The activation of mGlu2/3 receptors by agonists has been shown to suppress glutamate release at presynaptic receptors during periods of enhanced, abnormal, glutamate activity .


Physical And Chemical Properties Analysis

The molecular formula of mGlu2 agonist is C13H22N6O6S, and its molecular weight is 390.42 g/mol . The compound has 7 hydrogen bond donors and 11 hydrogen bond acceptors .

Scientific Research Applications

  • Antipsychotic Activity : mGlu2 agonists have shown promise in treating psychiatric disorders like schizophrenia and anxiety. They can block amphetamine- and phencyclidine-induced hyperlocomotor activity in rodents, a predictive indicator of antipsychotic activity (Galici et al., 2005).

  • Modulating Hallucinogenic Drug Action : Selective allosteric modulators of mGlu2 receptors have been shown to attenuate the actions of hallucinogenic drugs, linking the relevance of excitatory signaling in the medial prefrontal cortex to the behavioral actions of hallucinogens. This suggests their potential in treating glutamatergic dysfunction in schizophrenia (Benneyworth et al., 2007).

  • Applications in Anxiety and Mood Disorders : mGlu2 and mGlu3 receptor agonists and positive allosteric modulators might be effective in treating anxiety disorders and certain forms of depression. Additionally, mGluR2 and group I mGluR antagonists, particularly mGluR5 antagonists, might have antidepressant properties (Krystal et al., 2010).

  • Neuroprotective Properties : mGlu2 receptors have been identified as potential targets for neuroprotective drugs, especially in conditions involving excessive glutamate release, such as in acute or chronic central nervous system disorders (Bruno et al., 2001).

  • Treating Addiction : mGlu2/3 receptor agonists have been proposed as potential treatments for addiction. For instance, they exert inhibitory effects on cocaine-induced reinstatement of cocaine-seeking behavior (Peters & Kalivas, 2006).

  • Analgesic Potential : Activation of mGlu2 receptors inhibits pain transmission, suggesting their use in models of inflammatory and neuropathic pain. Epigenetic drugs that increase mGlu2 receptor expression show a different analgesic profile with no tolerance after repeated dosing (Chiechio et al., 2010).

  • Regulating Dopamine Release : mGlu2/3 agonists can attenuate amphetamine-induced dopamine release, providing insights into their potential impact on dopamine neurotransmission, relevant to conditions like schizophrenia (Pehrson & Moghaddam, 2010).

properties

IUPAC Name

(1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2/t4-,5+,6-,7-,8-,13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICWTZOQUXUYOK-AHKKVLALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@]1(C[C@H]([C@@H]2[C@H]1[C@H]2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00735345
Record name (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

mGlu2 agonist

CAS RN

1311385-32-6
Record name (1R,2S,4R,5R,6R)-2-[[(2S)-2-aminopropanoyl]amino]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00735345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-2979165 AMMONIUM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04MW5TZ18S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
123
Citations
L Hanna, L Ceolin, S Lucas, J Monn, B Johnson… - …, 2013 - Elsevier
… In conclusion, we have demonstrated that LY541850 is a functional mGlu2 agonist/mGlu3 antagonist on native rodent receptors, and with it, we have elucidated the roles of mGlu2 and …
Number of citations: 31 www.sciencedirect.com
J McColm, C Brittain, S Suriyapperuma… - British Journal of …, 2017 - Wiley Online Library
… single‐dose, 2812223 exposure in CSF was approximately 2–6% and plasma exposure and peak concentrations were approximately four‐fold higher than the mGlu2 agonist in vitro …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
L Ceolin, S Kantamneni, GRI Barker… - Journal of …, 2011 - Soc Neuroscience
… To differentiate between the roles of mGlu2 and mGlu3 receptors in the actions of DCG-IV, we used LY395756 as an mGlu2 agonist. Perplexingly, we found highly variable results. Thus…
Number of citations: 39 www.jneurosci.org
CS Copeland, SA Neale… - British Journal of …, 2022 - Wiley Online Library
Background and Purpose As the thalamus underpins almost all aspects of behaviour, it is important to understand how the thalamus operates. Group II metabotropic glutamate (mGlu 2 /…
Number of citations: 5 bpspubs.onlinelibrary.wiley.com
KA Johnson, Y Mateo, DM Lovinger - Neuropharmacology, 2017 - Elsevier
The striatum plays critical roles in action control and cognition, and activity of striatal neurons is driven by glutamatergic input. Inhibition of glutamatergic inputs to projection neurons and …
Number of citations: 44 www.sciencedirect.com
JL Moreno, P Miranda-Azpiazu, A García-Bea… - Science …, 2016 - science.org
… In single-cell experiments with various mutant versions of the mGlu2 receptor, we showed that stimulation of cells expressing mGlu2–5-HT 2A heteromers with an mGlu2 agonist led to …
Number of citations: 110 www.science.org
SJ Lucas, ZA Bortolotto, GL Collingridge, D Lodge - Neuropharmacology, 2013 - Elsevier
… To investigate further the role of mGlu3 receptors, we used LY395756 (an mGlu2 agonist and mGlu3 antagonist), which acts as a pure mGlu3 receptor antagonist in this rat strain. This …
Number of citations: 26 www.sciencedirect.com
C Burgos‐Aguilar, MJ Ferris, LL Sexton, H Sun… - Synapse, 2021 - Wiley Online Library
… For example, behavioral tolerance has been reported for the mGlu2 agonist-mediated disruption of REM sleep in rats after three days of daily oral administration (Ahnaou et al., 2015). …
Number of citations: 1 onlinelibrary.wiley.com
SM Lennon, G Rivero, A Matharu, PA Howson… - European journal of …, 2010 - Elsevier
… In further experiments we found that the mGlu2 agonist-mediated increase in forskolin-stimulated cAMP accumulation was maximal following 15–30 min of agonist pretreatment, and …
Number of citations: 14 www.sciencedirect.com
J Du, D Wang, H Fan, C Xu, L Tai, S Lin, S Han, Q Tan… - Nature, 2021 - nature.com
The metabotropic glutamate receptors (mGlus) are involved in the modulation of synaptic transmission and neuronal excitability in the central nervous system 1 . These receptors …
Number of citations: 59 www.nature.com

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